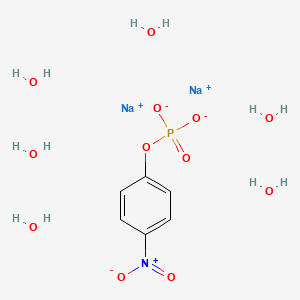
4-Nitrophenyl phosphate disodium salt hexahydrate
Overview
Description
4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate used for the colorimetric assay of phosphatases . It is suitable for enzyme immunoassay and for determining alkaline phosphatase activity in human serum . The reaction produces a soluble end product that is yellow in color .
Molecular Structure Analysis
The linear formula of this compound is O2NC6H4OP(O)(ONa)2·6H2O . Its molecular weight is 371.14 .Chemical Reactions Analysis
This compound (pNPP) is a non-proteinaceous and non-specific substrate for determining protein tyrosine phosphatase activity . Hydrolysis of pNPP yields p-nitrophenol .Physical and Chemical Properties Analysis
This compound is a powder or crystal that is suitable for enzyme immunoassay . It has a solubility of 100 mg/mL in water .Scientific Research Applications
Catalyst for Dephosphorylation : This compound serves as an efficient substrate in the study of catalysts for dephosphorylation. For example, it was used to test the efficacy of a novel mesoporous carbonaceous material decorated with CeO2 in catalyzing dephosphorylation reactions (Sharma, Mehta, & Matharu, 2022).
Electrochemical Sensor Development : It has been used in the development of electrochemical sensors. A study developed a manganese dioxide-based sensor for detecting nitro-group containing organophosphates in vegetables and water, using 4-nitrophenyl phosphate as a model compound (Ravi, Punnakkal, Vasu, Nair, & Babu, 2020).
Enzyme Assays : This compound is employed in enzyme assays. For example, a study involving capillary electrophoresis used 4-nitrophenyl phosphate for the enzymatic assay of alkaline phosphatase (Takayanagi, Mine, & Mizuguchi, 2020).
Catalytic Hydrolysis : Research has been conducted on the catalytic reduction of industrial pollutants like 4-nitrophenol using various catalysts, and 4-nitrophenyl phosphate disodium salt hexahydrate is used in these studies as a reactant or a comparison compound (Mahaulpatha, Palliyaguru, Jayawardene, Shimomura, Baltrusaitis, & Jayaweera, 2022).
In Biomedical Applications : The compound is also used in various biomedical research, such as in the study of alkaline phosphatase activity in children for diagnostic purposes (Lü, Xie, Liu, Yu, Wang, Yang, Xiong, Luo, Yang, Liao, & Zhang, 2020).
Catalytic Activity in Chemical Warfare Agent Degradation : It has been used in studies exploring the catalytic breakdown of chemical warfare agent simulants, highlighting its relevance in defense-related research (Devulapalli, Richard, Luo, De Souza, Rosi, & Borguet, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 4-Nitrophenyl phosphate disodium salt hexahydrate is the enzyme group known as phosphatases . These enzymes play a crucial role in a variety of biological functions, including cell signaling and metabolism .
Mode of Action
This compound acts as a non-proteinaceous and non-specific substrate for phosphatases . When the compound interacts with its target enzymes, it undergoes hydrolysis, a process that results in the production of p-nitrophenol .
Biochemical Pathways
The hydrolysis of this compound by phosphatases is a key step in several biochemical pathways . The product of this reaction, p-nitrophenol, can be easily detected due to its yellow color, making it useful in colorimetric assays for phosphatase activity .
Pharmacokinetics
Its solubility in water (100 mg/ml) suggests that it may have good bioavailability .
Result of Action
The hydrolysis of this compound by phosphatases results in the production of p-nitrophenol . This compound is yellow in color and can be easily detected, making it a useful tool for measuring phosphatase activity in biological samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the hydrolysis reaction . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at −20°C .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl phosphate disodium salt hexahydrate is a non-proteinaceous and non-specific substrate for determining protein tyrosine phosphatase activity . It is the substrate of choice for use with alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures . It can be used to study on alkaline phosphatases, acid phosphatases etc .
Cellular Effects
This compound has been used to treat adherent cells in adhesion assay . It is suitable for cell culture and mammalian techniques .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of the compound, yielding p-nitrophenol . This reaction is facilitated by enzymes such as alkaline phosphatase .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in water .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of phosphatases . It is hydrolyzed to yield p-nitrophenol .
Properties
IUPAC Name |
disodium;(4-nitrophenyl) phosphate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKHKRHCKCAGH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NNa2O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369089 | |
| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333338-18-4, 9013-05-2 | |
| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphatase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Nitrophenyl phosphate disodium salt hexahydrate used to study enzyme activity?
A: This compound serves as a substrate for enzymes like alkaline phosphatase (ALP). When ALP cleaves the phosphate group, it releases 4-nitrophenol, a yellow-colored product. [] The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the ALP activity. This property makes this compound a valuable tool for studying ALP kinetics and screening for potential inhibitors. [, ]
Q2: Are there alternative methods for detecting phosphatase activity besides using this compound?
A: Yes, researchers have developed colorimetric assays using gold/silver core/shell nanorods. These nanorods change color in response to the enzymatic activity of ALP on substrates like ascorbic acid 2-phosphate. [] This method offers a visual readout of ALP activity, potentially simplifying analysis compared to traditional spectrophotometric methods.
Q3: Can this compound be used to study other enzymes besides phosphatases?
A: While primarily known as a phosphatase substrate, researchers used this compound to investigate the catalytic activity of a Cu(II)-Zn(II) complex in phosphate ester hydrolysis. [] This suggests potential applications beyond traditional phosphatase assays, particularly in exploring the catalytic mechanisms of novel compounds.
Q4: Has this compound been used in any practical applications beyond laboratory research?
A: Research demonstrates the use of this compound in optimizing immobilized phytase systems for reducing phytic acid in soymilk. [] This application highlights the potential for translating this compound-based research into practical solutions for food processing and other industries.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)







